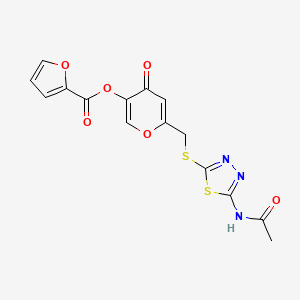![molecular formula C17H17ClN4O2S B2705100 7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 893905-83-4](/img/structure/B2705100.png)
7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a propan-2-ylsulfanyl group attached to a pyrimido[4,5-d]pyrimidine core. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
作用机制
Target of Action
Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines, have been reported to inhibit various kinases, including tyrosine kinase and cyclin-dependent kinase (cdk4) .
Mode of Action
Similar compounds have been reported to interact with their targets by inhibiting their enzymatic activities . This inhibition can lead to changes in cellular processes, such as cell proliferation.
Biochemical Pathways
Kinase inhibitors like this compound generally affect pathways related to cell proliferation and survival .
Result of Action
Kinase inhibitors typically result in the inhibition of cell proliferation and induction of apoptosis .
生化分析
Cellular Effects
They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate. Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
相似化合物的比较
Similar Compounds
Thiazolopyrimidine derivatives: Known for their antimicrobial and anticancer activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated for their potential as cyclin-dependent kinase inhibitors.
Pyrido[2,3-d]pyrimidine derivatives: Exhibiting a wide range of biological activities, including antiproliferative and anti-inflammatory effects.
Uniqueness
7-(2-chlorophenyl)-1,3-dimethyl-5-(propan-2-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of a chlorophenyl group and a propan-2-ylsulfanyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
IUPAC Name |
7-(2-chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-9(2)25-15-12-14(21(3)17(24)22(4)16(12)23)19-13(20-15)10-7-5-6-8-11(10)18/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQNJJQRJSVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2705019.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2705020.png)
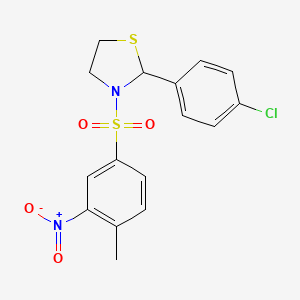

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)

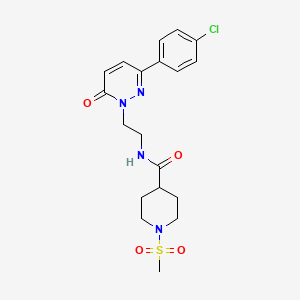
![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)
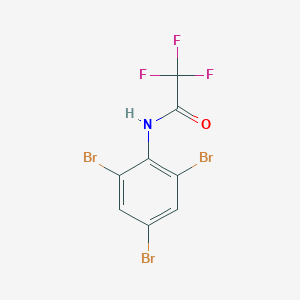
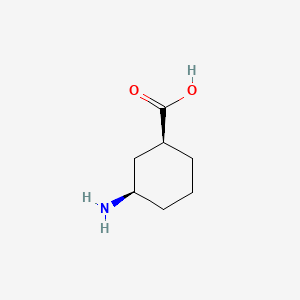
![(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2705037.png)
![2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE](/img/structure/B2705038.png)
